Potassium (1-phenylvinyl)trifluoroborate
Description
Potassium (1-phenylvinyl)trifluoroborate (CAS: 852626-70-1) is an organotrifluoroborate salt with the molecular formula C₈H₇BF₃K (molecular weight: 214.05 g/mol). This compound features a styryl group (1-phenylvinyl) attached to a trifluoroborate anion, stabilized by a potassium counterion. Organotrifluoroborates, including this derivative, are widely used in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability compared to boronic acids, particularly under basic and oxidative conditions .
The synthesis of this compound typically involves fluoro-borate exchange from boronic acids or esters. For example, methods described for analogous compounds (e.g., potassium alkenyltrifluoroborates) utilize potassium fluoride (KF) and tartaric acid to neutralize byproducts, driving the reaction to completion . This compound is commercially available and finds applications in pharmaceutical and materials science research, particularly in constructing conjugated aromatic systems .
Properties
IUPAC Name |
potassium;trifluoro(1-phenylethenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3.K/c1-7(9(10,11)12)8-5-3-2-4-6-8;/h2-6H,1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIUZJSRPCZKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)C1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718662 | |
| Record name | Potassium trifluoro(1-phenylethenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852626-70-1 | |
| Record name | Potassium trifluoro(1-phenylethenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route Overview
The preparation of potassium (1-phenylvinyl)trifluoroborate typically follows a two-step process:
- Step 1: Formation of vinyl boronic acid pinacol ester intermediate
- Step 2: Conversion of the vinyl boronic acid pinacol ester to the potassium trifluoroborate salt via fluorination
This approach avoids the harsh conditions of earlier methods such as ultralow temperature reactions, offering a more practical and scalable synthesis.
Detailed Preparation Procedure
Formation of Vinyl Boronic Acid Pinacol Ester
- Reagents: Vinyl Grignard reagents (e.g., vinyl magnesium chloride or vinyl magnesium bromide) and 1-substituted pinacol borate (such as methoxyl group pinacol borate or isopropoxy pinacol borate).
- Solvent: Tetrahydrofuran (THF) is commonly used.
- Conditions: The vinyl Grignard reagent is added dropwise at room temperature to a solution of the pinacol borate ester, allowing boron esterification to occur.
- Workup: After completion, the reaction mixture is quenched with aqueous hydrochloric acid (pH adjusted to 6–7), and the organic layer containing the vinyl boronic acid pinacol ester is separated.
- Yield: Typically around 70–75% yield for this intermediate.
This step provides a stable vinyl boronic acid pinacol ester suitable for further transformation.
Conversion to this compound
- Reagents: Vinyl boronic acid pinacol ester, potassium bifluoride (KHF2).
- Solvent: Dimethylformamide (DMF) is the preferred solvent, sometimes in combination with tetrahydrofuran (THF).
- Conditions: The mixture is stirred at elevated temperatures (80–100 °C) for 6–8 hours.
- Workup: After reaction completion (monitored by TLC), solvents are removed by evaporation. The residue is treated with acetone solution for filtration, followed by methyl tertiary butyl ether (MTBE) addition to precipitate the potassium trifluoroborate salt. The solid product is filtered and vacuum-dried.
- Yield and Purity: Yields range from 66% to 68%, with product purity around 96–97%.
This fluorination step introduces the trifluoroborate group, yielding the desired this compound.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Formation of vinyl boronic acid pinacol ester | Vinyl MgCl or MgBr in THF + methoxyl pinacol borate, RT, quench with HCl | 72–75 | Not specified | Organic layer isolated |
| Fluorination to potassium trifluoroborate | Vinyl pinacol borate + KHF2 in DMF, 80–100 °C, 6–8 h | 66–68 | 96–97 | Purified by acetone filtration & MTBE precipitation |
Advantages and Innovations in the Preparation Method
- Mild Conditions: The fluorination step proceeds at moderate temperatures (80–100 °C), avoiding ultralow temperatures (-70 °C) previously reported.
- Operational Simplicity: The use of common solvents like DMF and THF and straightforward workup steps (filtration, precipitation) facilitate practical synthesis.
- Environmental and Safety Considerations: The method is noted for being safer and more environmentally friendly due to mild reaction conditions and avoidance of hazardous reagents or extreme temperatures.
- Scalability: The procedure has been demonstrated on gram-scale quantities with consistent yields and purities, indicating suitability for larger-scale synthesis.
Additional Notes from Research Findings
- The molar ratio of vinyl pinacol borate to potassium bifluoride is critical and typically maintained between 1:2 to 1:6 to ensure complete fluorination.
- The vinyl Grignard reagent to pinacol borate ratio is optimized between 1.1–1.5:1–2 for efficient esterification.
- The choice of substituents on the pinacol borate (e.g., methoxyl or isopropoxy) can influence the reaction efficiency.
- Cross-coupling reactions using this compound have been explored, but some limitations exist, such as unsuccessful product formation in certain nucleophilic coupling attempts, indicating the need for further optimization in downstream applications.
Summary Table of Preparation Steps
| Preparation Stage | Reagents | Solvent | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| Vinyl boronic acid pinacol ester formation | Vinyl MgCl/MgBr + pinacol borate | THF | Room temp | Dropwise addition | 72–75 | Aqueous quench, organic layer separation |
| Fluorination to potassium trifluoroborate | Vinyl pinacol borate + KHF2 | DMF (sometimes THF) | 80–100 °C | 6–8 hours | 66–68 | Evaporation, acetone filtration, MTBE precipitation |
Chemical Reactions Analysis
Types of Reactions
Potassium (1-phenylvinyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and provide a suitable reaction medium.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .
Scientific Research Applications
Synthetic Applications
2.1 Cross-Coupling Reactions
One of the primary applications of potassium (1-phenylvinyl)trifluoroborate is in Suzuki-Miyaura cross-coupling reactions , which are fundamental in the formation of carbon-carbon bonds. This compound acts as a vinylating agent, allowing for the synthesis of various vinyl-containing compounds from aryl halides and other electrophiles .
2.2 Stability Advantages
Compared to traditional boronic acids, potassium trifluoroborates exhibit enhanced stability under oxidative conditions, making them suitable for a range of synthetic transformations without degradation . This stability allows for the use of these reagents in diverse environments, including those involving moisture and air.
Case Studies
3.1 Polymer Synthesis
In recent studies, this compound has been utilized in the synthesis of polymers through palladium-catalyzed reactions. For example, it has been employed in the development of conjugated polymers that exhibit desirable electronic properties for applications in organic electronics and photovoltaic devices .
3.2 Photonic Crystals
The compound has also shown potential in the synthesis of photonic crystals , which are materials engineered to manipulate light. By incorporating this compound into polymer matrices, researchers have developed structures that can control light propagation, paving the way for advancements in optical technologies .
Reactivity and Mechanistic Insights
The reactivity of this compound is attributed to its ability to form stable intermediates during cross-coupling reactions. The boron atom's tetracoordination allows for effective participation in nucleophilic attacks on electrophilic partners, facilitating the formation of C–C bonds .
Comparative Analysis with Other Organoboron Compounds
| Property | This compound | Boronic Acids |
|---|---|---|
| Stability | High under air/moisture | Lower |
| Reactivity | Effective in cross-coupling | Variable |
| Applications | Vinylation, polymer synthesis | Broad range |
Mechanism of Action
The mechanism of action of potassium (1-phenylvinyl)trifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate group. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Organotrifluoroborates vary by their organic substituents, which dictate their reactivity and applications. Key analogues include:
Reactivity in Cross-Coupling Reactions
- Potassium (1-Phenylvinyl)trifluoroborate: Exhibits robust reactivity in Suzuki-Miyaura couplings with aryl halides. For example, coupling with 4-bromobenzonitrile yields trans-4-cyanostilbene in 80% yield under palladium catalysis . Its styryl group facilitates conjugation in products, critical for optoelectronic materials.
- Potassium Vinyltrifluoroborate: Less sterically hindered, enabling faster couplings. For instance, reactions with 4-bromobenzonitrile achieve 76% yield of 4-cyanostyrene . However, it lacks the aromatic stabilization of the phenylvinyl group.
- Potassium (2,4-Dichlorophenyl)trifluoroborate : Electron-withdrawing chlorine substituents slow transmetalation but improve regioselectivity in hindered aryl couplings .
Stability and Handling
- Hydrolytic Stability : Trifluoroborates are more hydrolytically stable than boronic acids. For example, this compound resists protodeboronation in aqueous tetrahydrofuran, whereas boronic acids degrade under similar conditions .
- Thermal Stability : Styryl derivatives (e.g., 1-phenylvinyl) decompose above 200°C, while acyltrifluoroborates (KATs) are sensitive to heat, requiring low-temperature storage .
Reaction Conditions and Catalyst Compatibility
- Catalyst Loadings : this compound reacts efficiently with XPhos-Pd-G2 precatalyst at 0.5 mol% loading , achieving >95% yield . In contrast, vinyltrifluoroborates require higher loadings (1–2 mol%) for comparable yields .
- Solvent Systems : Aqueous tetrahydrofuran (10:1 THF/H₂O) is optimal for trifluoroborates, whereas boronic acids perform better in toluene/water .
Data Tables
Table 1: Comparative Yields in Suzuki-Miyaura Couplings
Table 2: Stability Comparison
| Compound | Hydrolytic Stability (pH 7) | Thermal Decomposition (°C) |
|---|---|---|
| This compound | Stable | >200 |
| Potassium Vinyltrifluoroborate | Moderate | 150–180 |
| Boronic Acid (Ar-B(OH)₂) | Unstable | 100–120 |
Biological Activity
Potassium (1-phenylvinyl)trifluoroborate is an organoboron compound that has gained attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a range of biochemical processes, influencing cellular functions and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential applications in research and medicine.
- Molecular Formula : C₈H₇BF₃K
- Molecular Weight : 210.0 g/mol
- CAS Number : 852626-70-1
This compound is characterized by its stability under various conditions, which makes it suitable for use in laboratory settings. It is particularly noted for its role as a vinylating agent in palladium-catalyzed reactions.
Target Interactions
This compound acts primarily as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. Its mechanism involves:
- Formation of Boron-Carbon Bonds : The trifluoroborate group enhances reactivity, allowing for efficient coupling with organic substrates.
- Enzyme Modulation : It interacts with specific enzymes and proteins, potentially inhibiting or activating their functions, which can lead to changes in gene expression and metabolic processes .
Biochemical Pathways
This compound influences several biochemical pathways:
- Cell Signaling : It modulates pathways related to cellular signaling, impacting gene expression and protein activity.
- Metabolic Flux : The compound can alter metabolic pathways by affecting enzyme activities crucial for various biosynthetic processes.
Cellular Effects
In laboratory studies, this compound has demonstrated a range of cellular effects:
- Influence on Cell Viability : At lower concentrations, it facilitates biochemical reactions without significant toxicity; however, higher doses may lead to adverse effects on cell health.
- Temporal Stability : The compound remains stable over time under standard laboratory conditions, making it suitable for prolonged experiments .
Research Applications
This compound has diverse applications across several scientific domains:
Case Studies
Several studies have highlighted the biological activity of this compound:
- Enzyme Interaction Studies : Research indicates that this compound can selectively inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism and potential therapeutic applications.
- Synthetic Utility Demonstration : In one study, this compound was utilized to synthesize aryl vinyl ketones through carbonylative cross-coupling with aryl iodides, demonstrating its effectiveness in forming complex structures relevant to drug development .
- Toxicity Assessments : Animal model studies have shown that dosage optimization is crucial; lower doses promote beneficial biochemical reactions while higher doses may induce toxicity, underscoring the need for careful application in therapeutic contexts .
Q & A
Q. What are the common synthetic routes for preparing Potassium (1-phenylvinyl)trifluoroborate?
this compound can be synthesized via reaction of (1-phenylvinyl)boronic acid with potassium hydrogen fluoride in aqueous media under controlled pH and moderate temperatures. Purification typically involves crystallization or Soxhlet extraction to isolate the trifluoroborate from inorganic byproducts . For example, potassium alkoxymethyltrifluoroborates are prepared via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides, requiring 3 equivalents of alkoxide and optimized conditions to achieve high yields .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
This compound acts as a stable organoboron reagent in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. Key factors include solvent polarity (e.g., THF/water mixtures enhance efficiency over toluene/water) and base strength (e.g., K₂CO₃ or Cs₂CO₃). Endogenous fluoride released during hydrolysis stabilizes the palladium catalyst and suppresses protodeboronation side reactions .
Q. What purification techniques are effective for isolating this compound?
Continuous Soxhlet extraction is critical for separating the trifluoroborate from inorganic salts due to its low solubility in organic solvents. Crystallization in acetonitrile or aqueous ethanol is also employed to achieve high purity (>95%) .
Advanced Research Questions
Q. How do solvent and base selection influence oxidative coupling reactions involving this compound?
In copper-catalyzed oxidative coupling with styrenes, solvent polarity (e.g., acetonitrile vs. DMF) and base strength (e.g., KOH vs. K₂CO₃) significantly affect radical generation and cyclization efficiency. For instance, higher copper loading (10 mol%) and oxidants like PhI(OAc)₂ improve yields in heterocycle formation, as shown in variable optimization studies (Table 1, ) .
Q. What mechanistic role does endogenous fluoride play in Suzuki-Miyaura couplings with this reagent?
Fluoride ions released during hydrolysis of the trifluoroborate stabilize the palladium catalyst by forming [Pd-F] intermediates, accelerating transmetalation. However, excess fluoride can inhibit the reaction by sequestering boron species, necessitating precise base titration (e.g., 3 equivalents of K₂CO₃) to balance boronic acid/boronate equilibrium .
Q. How can protodeboronation side reactions be mitigated in cross-coupling applications?
Protodeboronation is minimized by using aqueous THF instead of toluene/water, which reduces boronic acid accumulation. Adding KF (1–2 equivalents) further suppresses this side reaction by shifting the equilibrium toward the more stable trifluoroborate .
Q. Can computational methods predict the reactivity of this compound in radical-mediated reactions?
DFT studies and QTAIM analysis have elucidated the ionic nature of trifluoroborate intermediates and their affinity for electrophilic radicals. For example, visible-light-mediated reactions with vinyl trifluoroborates proceed via radical addition to the β-carbon, guided by computed bond dissociation energies and spin density maps .
Contradictions and Resolutions
- Solvent Polarity in Cross-Coupling : highlights that THF/water outperforms toluene/water in Suzuki-Miyaura couplings due to better boronate stability. However, reports successful oxidative coupling in acetonitrile, suggesting solvent choice is reaction-specific. Researchers must tailor solvent systems to the catalytic mechanism (radical vs. ionic pathways) .
- Role of Fluoride : While fluoride enhances catalyst stability in Suzuki couplings (), excessive amounts can inhibit reactivity by forming inert [BF₄]⁻ species. Optimal fluoride concentration must be empirically determined .
Key Data from Studies
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
